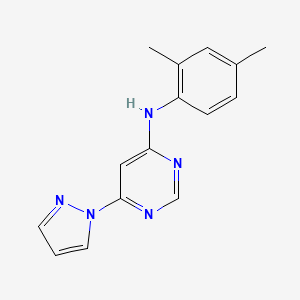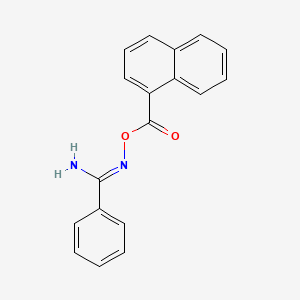
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is predominantly expressed in the outer mitochondrial membrane of glial cells. This molecule has been widely used in scientific research to investigate the role of TSPO in various biological processes.
作用机制
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine binds selectively to TSPO, which is predominantly expressed in the outer mitochondrial membrane of glial cells. TSPO has been shown to play a role in the regulation of mitochondrial function, steroidogenesis, and apoptosis. Binding of N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine to TSPO has been shown to modulate these processes, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to modulate various biological processes, including inflammation, apoptosis, and neurodegeneration. N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to reduce inflammation in animal models of arthritis and colitis, as well as to protect against neurodegeneration in models of Parkinson's disease and Alzheimer's disease. N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to modulate steroidogenesis and mitochondrial function, although the exact mechanisms are not fully understood.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has several advantages as a research tool, including its high selectivity for TSPO and its ability to cross the blood-brain barrier. However, N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has several limitations as well, including its relatively low affinity for TSPO and its potential for off-target effects. Additionally, N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has limited solubility in water, which can make it difficult to work with in some experimental settings.
未来方向
There are several future directions for research involving N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine and TSPO. One area of interest is the role of TSPO in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to protect against neurodegeneration in animal models of these diseases, and further research is needed to elucidate the underlying mechanisms. Another area of interest is the use of TSPO ligands as therapeutic agents for various diseases, including cancer and inflammation. N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has shown promise in preclinical studies, and further research is needed to evaluate its potential clinical utility. Finally, there is a need for the development of more selective and potent TSPO ligands, which could provide more insight into the role of TSPO in various biological processes.
合成方法
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine can be synthesized via a multi-step process that involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form 2,4-dimethylphenylhydrazone. This intermediate is then reacted with 4-aminoantipyrine in the presence of acetic anhydride to yield N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine.
科学研究应用
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively used in scientific research to investigate the role of TSPO in various biological processes. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration. N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been used to study the involvement of TSPO in these processes and to evaluate the potential therapeutic benefits of TSPO ligands.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-11-4-5-13(12(2)8-11)19-14-9-15(17-10-16-14)20-7-3-6-18-20/h3-10H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLVUBMMSIICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=NC=N2)N3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)




![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)
![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)

methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
